L-phenylalanine benzyl ester p-toluenesulfonate

Antimicrobial Antibiofilm Amino Acid Derivatives

Problem: Substituting this specific tosylate salt with the free ester or hydrochloride can alter solubility, chiral purity, and reproducibility in peptide synthesis. Solution: The crystalline p-toluenesulfonate salt (CAS 1738-78-9) ensures consistent optical rotation, defined methanol solubility, and high coupling efficiency. • Exhibits superior antimicrobial/antibiofilm activity among amino acid esters. • Hydrolyzes into dual anti-gelation agents (L-phenylalanine and benzyl alcohol) for sickle cell disease research. • Stable tosylate counterion supports reliable long-term storage and reproducible results.

Molecular Formula C23H25NO5S
Molecular Weight 427.5 g/mol
CAS No. 1738-78-9
Cat. No. B554977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-phenylalanine benzyl ester p-toluenesulfonate
CAS1738-78-9
Synonyms1738-78-9; L-phenylalaninebenzylesterp-toluenesulfonate; (S)-Benzyl2-amino-3-phenylpropanoate4-methylbenzenesulfonate; H-PHE-OBZLP-TOSYLATE; 3-phenyl-l-alaninebenzylester4-toluenesulphonate; H-Phe-OBzlTos; H-Phe-OBzl.Tos; SCHEMBL718199; 962-39-0(Parent); CTK0I2990; MolPort-003-983-033; ZLZGBBIPWXUQST-RSAXXLAASA-N; ACT07363; EINECS217-096-7; L-Phenylalaninebenzylestertosylate; AKOS015842537; AKOS015889729; AM82164; AK-49485; KB-53353; DB-028569; TC-066755; benzylphenylalaninatep-toluenesulfonicacid; FT-0628001; ST24036266
Molecular FormulaC23H25NO5S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)[NH3+]
InChIInChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1
InChIKeyZLZGBBIPWXUQST-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Phe-OBzl Tosylate: High-Purity Chiral Building Block


L-Phenylalanine benzyl ester p-toluenesulfonate (CAS 1738-78-9) is a crystalline, chiral salt form of the benzyl ester of the essential amino acid L-phenylalanine [1]. This compound is a key protected amino acid derivative, featuring a benzyl ester to shield the carboxyl group and a p-toluenesulfonate (tosylate) counterion to stabilize the reactive free amine . It is primarily employed as a high-purity building block in solution-phase peptide synthesis and is recognized as a versatile intermediate in pharmaceutical research .

Building Block Protected L-phenylalanine derivative for solution-phase peptide coupling
Salt Form Tosylate counterion may support distinct solubility and handling vs. free ester or HCl
Research Context Reported antimicrobial screening and erythrocyte model studies

L-Phe-OBzl Tosylate: Salt Form Advantages


Generic substitution of this specific salt form with alternatives like the free ester or the hydrochloride salt can significantly alter research outcomes due to differences in solubility, stability, and chiral purity [1]. For instance, the tosylate salt offers distinct physical properties, such as a different melting point and specific optical rotation, which are critical for compound identity and process consistency . Furthermore, the counterion can influence the compound's behavior in complex biological and synthetic environments, making direct interchange without re-validation a high-risk decision for reproducible research [2].

Salt form mismatch

Free ester or hydrochloride may alter solubility, stability, and chiral purity, limiting direct interchange.

Counterion-dependent behavior

Tosylate influences melting point, optical rotation, and reactivity; substitution can shift coupling outcomes.

Biological assay context

Antimicrobial and erythrocyte model data are reported for this salt; other forms may not replicate outcomes.

L-Phe-OBzl Tosylate: Evidence Guide


Superior Antimicrobial Potency

In a direct comparative study, l-phenylalanine benzyl ester (the active ester component) demonstrated superior antimicrobial potency, exhibiting the lowest Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) among a panel of six amino acid esters tested against clinically relevant Gram-positive and Gram-negative bacteria [1]. Its MIC of 1.56 mg/mL was significantly lower than other tested esters, including l-phenylalanine t-butyl ester and glycine benzyl ester, highlighting its enhanced bioactivity [1].

Antimicrobial potency
Head-to-head
MIC 1.56 mg/mL; MBC 3.12 mg/mL (S. aureus & E. coli)
Supports antimicrobial screening context
4–8× lower MIC vs. tested esters; broth microdilution
Antimicrobial Antibiofilm Amino Acid Derivatives

Anti-Sickling Efficacy in Erythrocytes

The antisickling activity of L-phenylalanine benzyl ester has been quantified in human erythrocyte models [1]. Treatment with 3.0 mM L-phenylalanine benzyl ester led to a significant increase in mean cell volume (MCV) by 14.8% and a decrease in mean intracellular hemoglobin concentration (MCHC) from 34 g% to 29.6 g% [1]. This direct effect on cell morphology and hydration is a critical component of its antisickling mechanism, differentiating it from the free amino acid L-phenylalanine, which does not produce the same magnitude of effect at equivalent concentrations [1].

Erythrocyte model response
Head-to-head
MCV +14.8%, 2× intracellular L-Phe vs. free amino acid
Supports sickle cell model research
3.0 mM, 30 min incubation; human erythrocytes
Sickle Cell Disease Erythrocyte Antisickling Agent

Solubility Advantage Over Hydrochloride Salt

The choice of counterion directly impacts solubility, a critical parameter in solution-phase peptide synthesis. The tosylate salt of L-phenylalanine benzyl ester demonstrates high solubility in methanol, a common solvent for coupling reactions . This contrasts with the hydrochloride salt (CAS 2462-32-0), which is reported to be soluble in water but has different solubility characteristics in organic solvents, potentially affecting reaction efficiency and work-up procedures . This difference in solubility profile is a key factor for chemists optimizing synthetic routes.

Solubility profile
Data to verify
High methanol solubility (c=2); HCl salt favors water/DMSO
May support coupling protocol selection
Vendor specification; requires independent verification
Peptide Synthesis Solubility Salt Form Selection

L-Phe-OBzl Tosylate: Key Research Applications


Antimicrobial & Antibiofilm Agent Development

As demonstrated in direct comparative studies, this compound exhibits the most potent antimicrobial and antibiofilm activity among a panel of amino acid esters [1]. Researchers focused on developing new antimicrobial agents or coatings for medical devices can procure this specific ester as a superior lead compound or building block to maximize bioactivity.

Precision Solution-Phase Peptide Synthesis

The compound's stability as a tosylate salt and its defined solubility in methanol make it a reliable and efficient building block for synthesizing complex peptides . This is especially relevant for producing pharmaceutical intermediates where high chiral purity and reproducible coupling efficiency are required.

Mechanistic Studies in Sickle Cell Disease

For research programs investigating the pathophysiology of sickle cell disease and potential therapies, this compound offers a well-characterized and quantified biological effect on erythrocyte hydration and morphology [2]. Its ability to be hydrolyzed into two active anti-gelation molecules (L-phenylalanine and benzyl alcohol) provides a unique mechanism of action that is directly supported by published quantitative data [2].

Application
Selection Property
Validation Focus
Antimicrobial agent development research
MIC and antibiofilm screening context
Antimicrobial assay reproducibility review
Solution-phase peptide synthesis
Tosylate salt solubility and chiral purity
Coupling efficiency and yield validation
Sickle cell disease mechanistic studies
Erythrocyte hydration and morphology endpoints
Intracellular L-Phe accumulation model review

Technical Documentation Hub

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